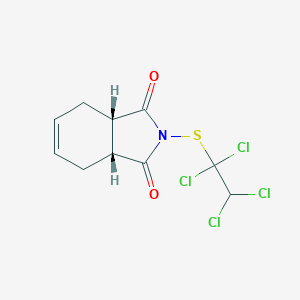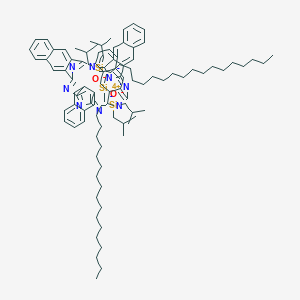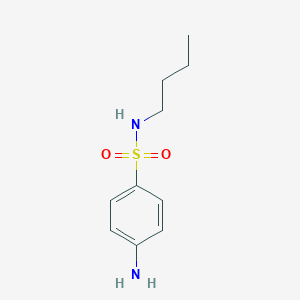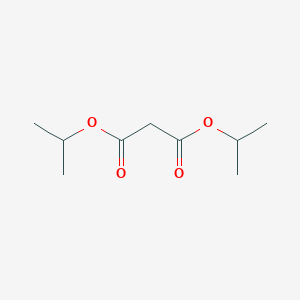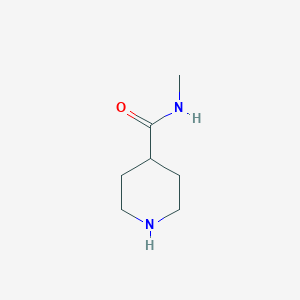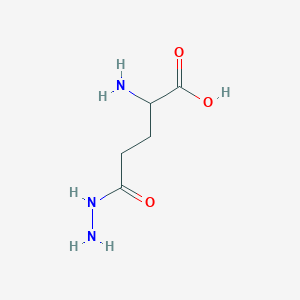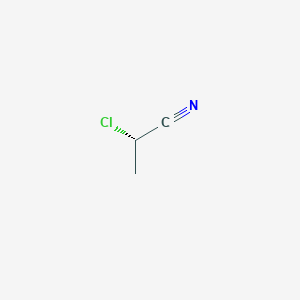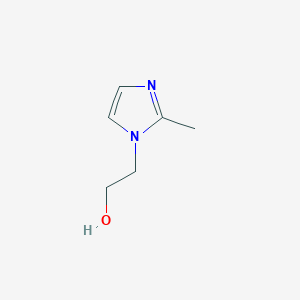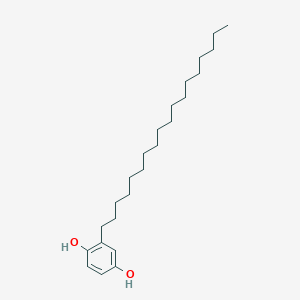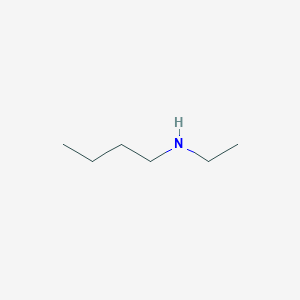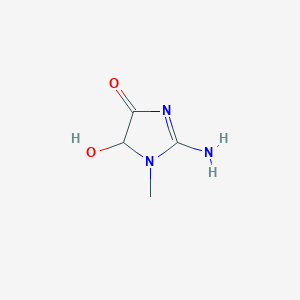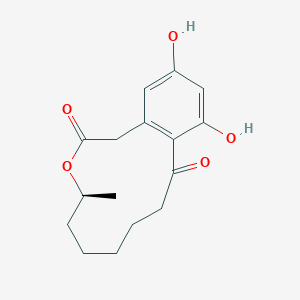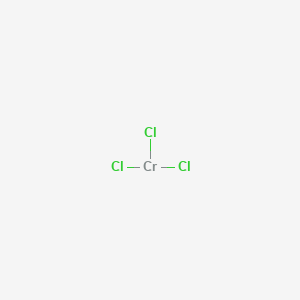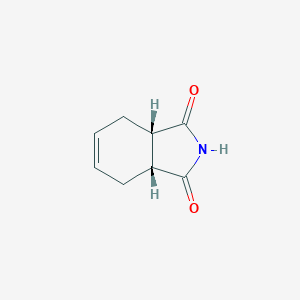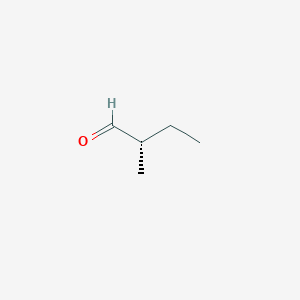
(S)-2-methylbutanal
Overview
Description
(S)-2-methylbutanal is a volatile organic compound that is commonly found in nature. It is also known as isovaleraldehyde and has a pungent odor similar to that of sweaty socks. This chemical compound is used in various industries such as food, fragrance, and pharmaceuticals due to its unique properties.
Scientific Research Applications
1. Ehrlich Pathway in Fermented Foods
(S)-2-methylbutanal is significant in the Ehrlich pathway, involved in the enzymatic conversion of amino acids in fermented foods. This pathway's analysis in fermented foods revealed nearly pure (S)-2-methylbutanal in samples, indicating specific enzymatic processes (Matheis, Granvogl, & Schieberle, 2016).
2. Biosynthesis in Cheese
In cheese, (S)-2-methylbutanal plays a key role in flavor development. It is formed through biosynthetic pathways involving lactic acid bacteria, highlighting the significance of microbial enzymes in cheese flavor (Afzal et al., 2017).
3. Metabolite Production in Microorganisms
Studies on Staphylococcus xylosus revealed the production of (S)-2-methylbutanal as a metabolite during cultivation, shedding light on the metabolic pathways of microorganisms and their impact on flavor compounds (Beck, Hansen, & Lauritsen, 2002).
4. Role in Lung Cancer Cell Metabolism
Research has identified (S)-2-methylbutanal in the volatile organic compounds released by lung cancer cells, suggesting its potential as a biomarker in cancer diagnosis (Sponring et al., 2009).
5. Asymmetric Hydroformylation in Organic Synthesis
(S)-2-methylbutanal has been used in organic synthesis, specifically in solvent-free asymmetric hydroformylation of olefins, demonstrating its utility in producing optically active aldehydes (Shibahara, Nozaki, & Hiyama, 2003).
6. Air Treatment with Plasma and Photocatalysis
The compound has been studied in the context of air treatment, where plasma and photocatalysis were used for the removal of (S)-2-methylbutanal, highlighting its relevance in environmental applications (Assadi et al., 2014).
7. Solubility and Volume Behavior in Gas Solutions
Investigations into the solubility and volume behavior of (S)-2-methylbutanal in solutions with gases like hydrogen and carbon monoxide provide insights into its physicochemical properties, relevant for industrial applications (Aronovich et al., 1991).
properties
IUPAC Name |
(2S)-2-methylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGQBDHUGHBGMD-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346324 | |
| Record name | (S)-(+)-2-Methylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-methylbutanal | |
CAS RN |
1730-97-8 | |
| Record name | (+)-2-Methylbutanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1730-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(+)-2-Methylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-Methylbutanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031525 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

